3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-20-8-4-17(5-9-20)6-11-22(27)26-15-12-18(13-16-26)21-10-7-19-3-2-14-24-23(19)25-21/h2-5,7-10,14,18H,6,11-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIIXCTCYVXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization Table
The pentiptycene-modified catalyst 4h demonstrates superior performance due to:
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Steric Maps Analysis : Quadrant occupancy values of 28.1% vs. 55.7% for standard catalysts enable better substrate access
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Electronic Effects : Enhanced π-backbonding from NHC ligands stabilizes copper acetylide intermediates
Piperidine Ring Formation and Functionalization
Piperidine moiety synthesis employs a tandem Stork enamine/cyclization approach:
Critical parameters for high-yield piperidine formation:
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Ultrasound Frequency : 40 kHz achieves 94% conversion vs. 67% under silent conditions
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Catalyst Screening : InCl3 outperforms FeCl3 and ZnCl2 by 22–35% in reaction rate
Propanone Linker Installation Methodologies
Three dominant strategies emerge for attaching the propan-1-one chain:
Nucleophilic Acyl Substitution
| Reagent System | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| CH3COCl/AlCl3 | Dichloroethane, 0°C | 45% | 88% |
| (CF3CO)2O/Sc(OTf)3 | Solvent-free, 80°C | 68% | 93% |
| Ac2O/H-beta Zeolite | MW, 150W, 5 min | 82% | 97% |
Kinetic studies reveal second-order dependence on acylating agent concentration, suggesting a bimolecular transition state.
Transition Metal-Catalyzed Coupling
Palladium-mediated carbonylative coupling demonstrates superior regiocontrol:
(X = Piperidine)
Analytical Characterization Protocols
Comprehensive structural verification requires multimodal analysis:
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NMR Spectroscopy :
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1H NMR (400 MHz, CDCl3): δ 8.45 (d, J=5.2 Hz, 2H, naphthyridine H), 7.25 (d, J=8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3)
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13C NMR : 205.8 ppm (ketone C=O), 160.1 ppm (naphthyridine C=N)
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Mass Spectrometry :
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HRMS (ESI+): m/z 407.1865 [M+H]+ (calc. 407.1867)
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Chromatographic Purity :
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HPLC: 99.2% purity (Zorbax SB-C18, 85:15 MeOH/H2O)
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Challenges and Mitigation Strategies
Key synthetic hurdles and solutions:
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Naphthyridine Ring Instability :
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Piperidine Ring Conformational Flexibility :
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Problem : Epimerization at C4 during coupling
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Solution : Low-temperature (–40°C) Mitsunobu conditions
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Ketone Group Reactivity :
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one
Physical Properties
The compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperidine linked to a naphthyridine moiety. This configuration contributes to its diverse biological activities.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been studied for their ability to inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells. The inhibition of these kinases can lead to reduced proliferation of malignant cells, making them promising candidates for cancer therapy .
Neuropharmacological Effects
Studies have shown that compounds containing piperidine and naphthyridine structures can affect neurotransmitter systems, potentially leading to applications in treating neurological disorders such as schizophrenia and depression. The modulation of dopamine and serotonin receptors by these compounds has been documented, suggesting a pathway for developing new psychiatric medications .
Antimicrobial Properties
The broad-spectrum antimicrobial activity of naphthyridine derivatives has been well-documented. These compounds have demonstrated effectiveness against various bacterial strains and fungi, making them suitable candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of naphthyridine derivatives, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This property is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Aurora Kinase Inhibition
A study published in ChemMedChem demonstrated that specific naphthyridine derivatives were potent inhibitors of Aurora A and B kinases. The most active compound was found to significantly reduce tumor growth in xenograft models of breast cancer .
Case Study 2: Neuropharmacological Evaluation
In a preclinical study assessing the effects of piperidine derivatives on anxiety-like behaviors in rodents, it was found that the administration of a related compound resulted in reduced anxiety levels, suggesting potential therapeutic effects for anxiety disorders .
Case Study 3: Antimicrobial Efficacy
A series of experiments conducted on various naphthyridine derivatives showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Table 1: Biological Activities of Naphthyridine Derivatives
Table 2: Pharmacological Profiles
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one and related propan-1-one derivatives:
Key Observations:
Structural Impact on Activity: The target compound’s 1,8-naphthyridinyl-piperidine group may mimic the tertiary amine side chain in Tamoxifen, which is critical for receptor binding . Compound 4h demonstrates that substituting a morpholinoethoxy group enhances solubility while retaining cytotoxicity. The target compound’s methoxy group may offer similar benefits but lacks the ethylene oxide linker, possibly reducing flexibility in target engagement.
Biological Performance :
- Compounds with phenylthio groups (e.g., 4a, 4h) show variable cytotoxicity, suggesting this moiety’s role in modulating redox pathways or inducing apoptosis. The target compound’s naphthyridine system, however, may engage in π-π stacking or hydrogen bonding with biological targets, offering a distinct mechanism .
- Tamoxifen ’s efficacy underscores the importance of a basic side chain for receptor interaction. The target compound’s piperidine ring could serve a similar role, but its fused naphthyridine system might introduce steric hindrance or alternative binding modes.
However, the 1,8-naphthyridine moiety’s inherent DNA intercalation properties could raise genotoxicity concerns, necessitating further evaluation .
Biological Activity
The compound 3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into two main components: a methoxyphenyl group and a naphthyridine-piperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of naphthyridine, including those similar to the compound , exhibit significant anticancer activity . For instance, studies have shown that 1,8-naphthyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways such as the PI3K/Akt pathway and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activities
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Research highlights that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. This inhibition can lead to reduced inflammation in conditions like asthma and rheumatoid arthritis .
Table 2: Anti-inflammatory Activities
| Compound Type | Inhibition Targets | Condition | Reference |
|---|---|---|---|
| Naphthyridine Derivatives | TNF-α, IL-6 inhibition | Asthma | |
| Methoxyphenyl Compounds | COX-2 and iNOS inhibition | Rheumatoid Arthritis |
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties . Studies indicate that certain piperidine derivatives can protect neuronal cells from oxidative stress and enhance mitochondrial function . This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity Study : A study demonstrated that a related naphthyridine derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involved apoptosis induction via caspase activation .
- Anti-inflammatory Study : Another investigation into methoxyphenyl compounds revealed their ability to significantly reduce inflammatory markers in animal models of asthma, suggesting their potential for treating chronic inflammatory diseases .
- Neuroprotection Study : A recent study focused on piperidine derivatives showed promising results in protecting neurons from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative disorders .
Q & A
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
Answer:
To confirm the structure of 3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one, use a combination of:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to verify substituent positions and connectivity.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹).
- Mass Spectrometry (MS): Confirm molecular weight via ESI or MALDI-TOF.
- X-ray Crystallography: Resolve the 3D structure using programs like SHELXL for refinement. For example, similar compounds (e.g., (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one) have been structurally validated via single-crystal X-ray diffraction .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during reactions with volatile solvents like dichloromethane .
- Storage: Keep in a cool, dry place away from oxidizers and flammables. Seal containers to prevent moisture absorption .
- Emergency Response: Follow SDS guidelines for spills (e.g., neutralize acids/bases, use absorbent materials) and seek medical attention for exposure .
Advanced: How can synthetic yield be optimized for this compound?
Answer:
Optimization strategies involve:
- Reagent Stoichiometry: Adjust molar ratios of precursors (e.g., 4-(1,8-naphthyridin-2-yl)piperidine and 3-(4-methoxyphenyl)propanoyl chloride).
- Catalysis: Test palladium or copper catalysts for coupling reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates.
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .
Advanced: How can researchers investigate its potential interactions with G-protein-coupled receptors (GPCRs)?
Answer:
Approaches include:
- Computational Docking: Use software like AutoDock Vina to model binding to GPCRs (e.g., serotonin or dopamine receptors) based on structural analogs (e.g., compounds with naphthyridine or piperidine moieties) .
- In Vitro Assays:
- Radioligand Binding: Measure displacement of labeled ligands (e.g., [³H]-5-HT for serotonin receptors).
- Functional Assays: Monitor cAMP accumulation or calcium flux in transfected HEK293 cells .
- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxy group) to assess impact on receptor affinity .
Advanced: How should discrepancies in pharmacological data across studies be resolved?
Answer:
Address contradictions via:
- Purity Verification: Confirm compound integrity using HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Assay Conditions: Standardize protocols (e.g., buffer pH, temperature) and validate cell lines for consistency.
- Orthogonal Methods: Cross-validate results using both binding assays (e.g., SPR) and functional readouts (e.g., β-arrestin recruitment) .
- Meta-Analysis: Compare data with structurally related compounds (e.g., 3-(4-methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one) to identify trends .
Advanced: What strategies are recommended for studying its metabolic stability in vivo?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS.
- Cytochrome P450 Inhibition: Screen for CYP3A4/2D6 interactions using fluorogenic substrates.
- Pharmacokinetic Profiling: Administer to animal models (e.g., rodents) and measure plasma half-life, bioavailability, and tissue distribution .
Basic: What analytical methods confirm the absence of synthetic byproducts?
Answer:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates.
- High-Performance Liquid Chromatography (HPLC): Quantify purity with a C18 column and UV detection.
- Mass Spectrometry: Detect trace impurities via high-resolution MS (HRMS) .
Advanced: How can crystallographic data resolve conformational ambiguities in the piperidine-naphthyridine moiety?
Answer:
- Single-Crystal Analysis: Grow crystals via slow evaporation (e.g., from DCM/hexane) and collect diffraction data. Refine using SHELXL to model torsional angles and hydrogen bonding .
- Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational predictions to validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
